molecular formula C12H17NO B13172809 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile

3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile

Cat. No.: B13172809
M. Wt: 191.27 g/mol
InChI Key: OUJMYBAPICJMAN-UHFFFAOYSA-N
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Description

3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₇NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the reaction of bicyclo[222]octane derivatives with appropriate reagents to introduce the oxirane and nitrile functionalities One common method includes the epoxidation of a bicyclo[22

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrile group may also participate in interactions with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-2,3-diol: A related compound with hydroxyl groups instead of the oxirane and nitrile functionalities.

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with different structural features and applications.

Uniqueness

3-{Bicyclo[222]octan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure with an oxirane ring and a nitrile group

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2-bicyclo[2.2.2]octanyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C12H17NO/c1-12(11(7-13)14-12)10-6-8-2-4-9(10)5-3-8/h8-11H,2-6H2,1H3

InChI Key

OUJMYBAPICJMAN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CC3CCC2CC3

Origin of Product

United States

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